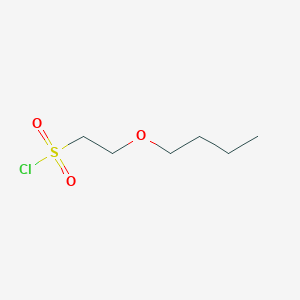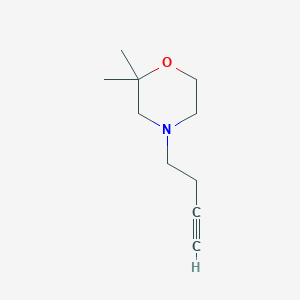
2-Butoxyethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Butoxyethanesulfonyl chloride is a chemical compound with the molecular formula C6H13ClO3S . It has a molecular weight of 200.69 .
Molecular Structure Analysis
The InChI code for 2-Butoxyethanesulfonyl chloride is 1S/C6H13ClO3S/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Toxicity and Biological Monitoring
2-Butoxyethanol, closely related to 2-Butoxyethanesulfonyl chloride, is a widely used organic solvent. Research has highlighted its potential as a suspected human carcinogen and explored its metabolism, absorption in vivo, toxicity, and biological monitoring methods. This includes studies on its dermal absorption, metabolism, and excretion patterns in various organisms (Liu & Zhang, 2021), (Lockley, Howes, & Williams, 2004).
Occupational Exposure Monitoring
Studies have been conducted on the occupational exposure to 2-Butoxyethanol, particularly for workers using cleaning agents containing this chemical. These studies focus on environmental and biological monitoring to assess the level of exposure among workers (Vincent et al., 1993).
Extraction and Recovery in Industrial Processes
Research has been done on the extraction and recovery of 2-Butoxyethanol from aqueous phases, especially in contexts with high saline concentration. This is particularly relevant for industries like hydraulic fracturing, where 2-Butoxyethanol is identified as a contaminant (Manz & Carter, 2016).
Physiological Impact and Pharmacokinetics
There are studies on the physiological impact and pharmacokinetics of 2-Butoxyethanol. These include its metabolism to 2-butoxyacetic acid and the subsequent excretion patterns, exploring how these processes differ across species and sexes (Lee, Dill, Chou, & Roycroft, 1998).
Environmental Impact and Adsorption Studies
Environmental impact and adsorption studies have also been conducted, especially in relation to hydraulic fracturing. These studies assess how 2-Butoxyethanol and similar compounds interact with different materials, like shale and activated carbon, which is crucial for understanding their environmental behavior (Manz, Haerr, Lucchesi, & Carter, 2016).
properties
IUPAC Name |
2-butoxyethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYJEQGKCHFRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxyethanesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)


![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)

![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)


